molecular formula C13H11BrN2O B8142673 1-Phenyl-7-bromo-4,5,6,7-tetrahydro-1H-indazole-4-one

1-Phenyl-7-bromo-4,5,6,7-tetrahydro-1H-indazole-4-one

Cat. No.: B8142673
M. Wt: 291.14 g/mol
InChI Key: VFWUSDPLNPEGJD-UHFFFAOYSA-N
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Description

1-Phenyl-7-bromo-4,5,6,7-tetrahydro-1H-indazole-4-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-7-bromo-4,5,6,7-tetrahydro-1H-indazole-4-one can be synthesized through a multi-step process involving the condensation of phenylhydrazine with a suitable ketone, followed by bromination. One common method involves the reaction of phenylhydrazine with cyclohexanone to form the intermediate hydrazone, which is then cyclized to produce the indazole core. Bromination at the 7th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-7-bromo-4,5,6,7-tetrahydro-1H-indazole-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted indazole derivatives with potential biological activities .

Scientific Research Applications

1-Phenyl-7-bromo-4,5,6,7-tetrahydro-1H-indazole-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-7-bromo-4,5,6,7-tetrahydro-1H-indazole-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The bromine atom and phenyl group contribute to its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The bromine atom provides a reactive site for further functionalization, while the phenyl group enhances its binding affinity to biological targets .

Properties

IUPAC Name

7-bromo-1-phenyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-11-6-7-12(17)10-8-15-16(13(10)11)9-4-2-1-3-5-9/h1-5,8,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWUSDPLNPEGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C1Br)N(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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